Trimethadione

Description

Properties

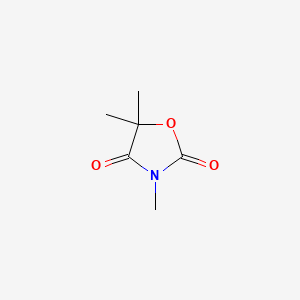

IUPAC Name |

3,5,5-trimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYJRGCIQBGHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021396 | |

| Record name | Trimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4), 2.12e+02 g/L | |

| Record name | SID49640650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trimethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127-48-0 | |

| Record name | Trimethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethadione [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GV3H6FQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 °C | |

| Record name | Trimethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Trimethadione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethadione, an anticonvulsant agent, has historically been used in the management of absence seizures. Its therapeutic effect is primarily attributed to its action on the central nervous system, specifically through the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, with a focus on its molecular targets and the downstream effects on neuronal signaling. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuropharmacology.

Primary Mechanism of Action: Inhibition of T-type Calcium Channels

The principal mechanism by which this compound exerts its anticonvulsant effects is through the inhibition of low-voltage-activated (LVA) T-type calcium channels.[1][2][3] These channels are critical in regulating neuronal excitability, particularly in the thalamocortical circuitry, which is implicated in the generation of absence seizures.[1][2][4][5]

Role of T-type Calcium Channels in Absence Seizures

T-type calcium channels, especially the CaV3.1 subtype, are densely expressed in thalamic neurons.[5] They are responsible for generating low-threshold calcium spikes, which lead to burst firing of neurons. This rhythmic burst firing in the thalamocortical network is a hallmark of the spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1] By inhibiting these channels, this compound reduces the likelihood of these pathological oscillations.[1][2]

The Active Metabolite: Dimethadione

This compound is metabolized in the liver to its active metabolite, dimethadione (DMO).[1] DMO is a more potent inhibitor of T-type calcium currents and has a longer half-life than its parent compound, contributing significantly to the overall therapeutic effect.[1] Studies on rodent thalamocortical slices have demonstrated the order of effectiveness in blocking T-type calcium currents as: dimethadione ≥ ethosuximide >> this compound.

Quantitative Data on T-type Calcium Channel Inhibition

While the qualitative effects of this compound and dimethadione on T-type calcium channels are well-established, specific IC50 values for the individual CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3) are not extensively reported in publicly available literature. The following table summarizes the known quantitative and qualitative data.

| Compound | Target | IC50/Effectiveness | Species/Preparation | Reference(s) |

| This compound | T-type Calcium Channels | Less potent than Dimethadione and Ethosuximide | Rodent Thalamic Neurons | |

| Dimethadione | T-type Calcium Channels | More potent than or equal to Ethosuximide | Rodent Thalamic Neurons |

Potential Secondary Mechanisms of Action

While the primary mechanism of this compound is the blockade of T-type calcium channels, other potential, less characterized, mechanisms have been suggested.

GABAergic System

Some literature suggests that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] However, concrete quantitative data, such as effects on GABA-A receptor currents or binding affinities, are lacking.

Glutamatergic System

A potential reduction in the activity of the excitatory neurotransmitter glutamate has also been proposed as a contributing factor to this compound's anticonvulsant properties.[1] As with the GABAergic system, direct, quantitative evidence for this mechanism is limited.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Detailed below are generalized protocols for key experimental approaches.

In Vitro Electrophysiology: Thalamocortical Slice Preparation and Recording

This protocol is fundamental for studying the effects of this compound on neuronal activity in the thalamocortical circuit.

Objective: To record T-type calcium currents and neuronal firing patterns in thalamic neurons and assess the inhibitory effects of this compound and dimethadione.

Methodology:

-

Slice Preparation:

-

Rodents (e.g., rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Thalamocortical slices (typically 250-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are performed on visually identified thalamic neurons.

-

To isolate T-type calcium currents, other voltage-gated channels (e.g., sodium and potassium channels) are blocked using specific pharmacological agents (e.g., tetrodotoxin, Cs+).

-

A specific voltage protocol is applied to the neuron to elicit T-type calcium currents. This typically involves holding the neuron at a hyperpolarized potential (e.g., -90 mV) to allow for the recovery of T-type channels from inactivation, followed by a depolarizing step to activate the channels.

-

-

Drug Application:

-

A baseline recording of T-type calcium currents is established.

-

This compound or dimethadione is bath-applied at various concentrations.

-

The effect of the drug on the amplitude and kinetics of the T-type calcium current is recorded and analyzed to determine parameters like IC50.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. SMPDB [smpdb.ca]

- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Modulation of T-type Calcium Channels by Trimethadione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethadione, an oxazolidinedione anticonvulsant, has historically been used in the treatment of absence (petit mal) seizures, particularly those refractory to other medications.[1][2] Its therapeutic effect is primarily attributed to its modulation of low-voltage-activated (LVA) T-type calcium channels.[1][3] This technical guide provides a comprehensive overview of the interaction between this compound and its active metabolite, dimethadione, with T-type calcium channels. It details the mechanism of action, presents available quantitative data, outlines experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows.

T-type calcium channels, comprising the subtypes CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), are key players in regulating neuronal excitability and are particularly abundant in thalamic neurons.[3][4] They are integral to the generation of thalamocortical oscillations, and their dysregulation is a hallmark of absence seizures, which are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG).[1][5] this compound exerts its anticonvulsant effect by reducing T-type calcium currents in these thalamic neurons, thereby dampening the abnormal rhythmicity.[1][6]

Mechanism of Action

This compound is rapidly absorbed and metabolized in the liver to its active demethylated form, dimethadione.[4][7] Dimethadione is a more potent blocker of T-type calcium currents than this compound itself and has a significantly longer half-life, contributing substantially to the therapeutic effect.[7][8] The primary mechanism of action for both compounds is the inhibition of voltage-dependent T-type calcium channels.[1][6] This inhibition raises the threshold for the burst firing of thalamic neurons, which is crucial for the generation of the spike-and-wave discharges seen in absence seizures.[1][5] By reducing these currents, this compound and dimethadione effectively suppress the hypersynchronization of neuronal firing within the thalamocortical circuit.[3]

Quantitative Data: Inhibition of T-type Calcium Channels

While the qualitative effects of this compound and dimethadione on T-type calcium channels are well-documented, specific IC50 values for each subtype (CaV3.1, CaV3.2, and CaV3.3) are not consistently reported in publicly available literature. However, studies have consistently shown that dimethadione is a more effective blocker of T-type currents than the parent drug, this compound.[8] The following table summarizes the known inhibitory characteristics.

| Compound | Target | Effect | Potency (IC50) | Reference |

| This compound | T-type Calcium Channels | Reduces T-type calcium currents | Less potent | [8] |

| Dimethadione | T-type Calcium Channels | Reduces T-type calcium currents | More potent | [8] |

Experimental Protocols

The primary technique for characterizing the effects of compounds like this compound on T-type calcium channels is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel currents in living cells.

Protocol: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents in HEK-293 Cells Expressing CaV3.x Channels

This protocol outlines the general procedure for assessing the inhibitory effects of this compound and dimethadione on T-type calcium channel subtypes heterologously expressed in Human Embryonic Kidney (HEK-293) cells.

1. Cell Culture and Transfection:

-

Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transiently transfect the cells with plasmids encoding the desired human T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent marker (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Plate the transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

2. Solutions:

-

External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

-

Drug Solutions: Prepare stock solutions of this compound and dimethadione in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

3. Electrophysiological Recording:

-

Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope equipped with fluorescence to identify GFP-positive cells.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane of a transfected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -100 mV to ensure the availability of T-type channels for opening.

-

Record T-type currents by applying depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms).

-

To assess the effect of the compounds, first record baseline currents in the external solution. Then, perfuse the cell with the external solution containing the desired concentration of this compound or dimethadione and record the currents again after a stable effect is reached.

4. Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationship curves before and after drug application.

-

To determine the IC50 value, apply a range of drug concentrations and measure the percentage of current inhibition at a specific voltage (e.g., the voltage that elicits the peak current).

-

Fit the concentration-response data to the Hill equation to calculate the IC50.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulating T-type Calcium Channel Activity

T-type calcium channel activity is not only modulated by direct channel blockers like this compound but is also subject to regulation by various intracellular signaling pathways. These pathways can influence channel expression, trafficking, and gating properties. Understanding these pathways is crucial for a complete picture of T-type channel function in both physiological and pathological states.

Key signaling pathways known to modulate T-type channels include those involving G-protein coupled receptors (GPCRs), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Caption: Upstream and downstream signaling pathways modulating T-type calcium channel activity.

Experimental Workflow for In Vitro Screening of T-type Channel Modulators

The following diagram illustrates a typical workflow for the in vitro screening and characterization of potential T-type calcium channel modulators like this compound.

Caption: A typical workflow for in vitro screening of T-type calcium channel modulators.

Conclusion

This compound and its more potent metabolite, dimethadione, effectively modulate T-type calcium channels, a key mechanism in their efficacy against absence seizures. While specific quantitative data on their interaction with individual CaV3 subtypes remains an area for further investigation, the experimental protocols and workflows outlined in this guide provide a robust framework for such studies. A deeper understanding of the intricate signaling pathways that regulate T-type channel function will be instrumental in the development of more targeted and effective therapies for epilepsy and other neurological disorders where these channels play a critical role. The continued application of techniques like patch-clamp electrophysiology will be essential in elucidating the precise molecular interactions and unlocking the full therapeutic potential of modulating T-type calcium channels.

References

- 1. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonlinearities between inhibition and T-type calcium channel activity bidirectionally regulate thalamic oscillations | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 7. T-type Ca²⁺ channels in absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T-type calcium channel regulation by specific G-protein betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Trimethadione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Trimethadione, an oxazolidinedione anticonvulsant. Historically significant in the management of epilepsy, its use is now limited due to a considerable side-effect profile. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical evaluation methodologies, and clinical and safety profiles, presenting quantitative data and experimental protocols for the intended scientific audience.

Mechanism of Action

This compound's primary anticonvulsant effect is mediated through the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2][3] Absence seizures are characterized by abnormal, synchronized, and rhythmic spike-and-wave discharges in the thalamocortical circuit.[1] T-type calcium channels are crucial for generating the rhythmic burst firing of neurons that underlies these discharges.[2][3] By blocking these channels, this compound raises the threshold for neuronal firing, thereby dampening the abnormal rhythmicity and inhibiting the transmission of seizure activity between the thalamus and the cortex.[1][4] The active metabolite, dimethadione, is more potent in this action than the parent drug.[5] Some evidence also suggests that this compound may modulate neurotransmitter systems, potentially by enhancing the activity of the inhibitory neurotransmitter GABA and reducing excitatory neurotransmission, though this is less well-characterized than its primary effect on calcium channels.[2]

Figure 1: Mechanism of Action of this compound.

Pharmacological Profile

Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes hepatic demethylation to its primary active metabolite, dimethadione (DMO).[2][6] DMO is largely responsible for the therapeutic effect and possesses a significantly longer half-life than the parent compound.[2] Excretion occurs primarily via the kidneys as DMO.[6] While detailed human pharmacokinetic parameter values (Cmax, Tmax, AUC) are not consistently reported in modern literature, the key characteristics are summarized below.

| Parameter | Value | Species | Source |

| Absorption | Rapidly absorbed from the GI tract | Human | [2] |

| Protein Binding | ~90% | Human | [1] |

| Metabolism | Hepatic N-demethylation to dimethadione (active) | Human | [2] |

| Half-life (t½) | 12-24 hours (this compound) | Human | [7] |

| 6-13 days (Dimethadione) | Human | [7] | |

| Elimination | Primarily renal (as Dimethadione) | Human | [6] |

| Tmax (Dimethadione) | Delayed when administered as this compound vs. Dimethadione | Dog | [8] |

| t½ (this compound) | ~3 hours | Rat | [6] |

Table 1: Summary of Pharmacokinetic Parameters for this compound.

Pharmacodynamics

The pharmacodynamic effect of this compound is characterized by its anticonvulsant activity, particularly against absence seizures. This is demonstrated in preclinical models such as the pentylenetetrazol (PTZ)-induced seizure model, which is considered predictive for this seizure type.[7] The therapeutic effect is most effective when plasma concentrations of its active metabolite, dimethadione, are maintained above a certain threshold.

| Parameter | Value/Observation | Model System | Source |

| Primary Effect | Anticonvulsant (Anti-absence seizure) | Human | [3] |

| Effective Concentration | Dimethadione concentration > 700 µg/mL | Human | [7] |

| Preclinical Efficacy | Effective in blocking PTZ-induced seizures | Rodent | [7] |

| Relative Potency | Dimethadione ≥ Ethosuximide >> this compound | In vitro (Thalamocortical Slices) | [5] |

Table 2: Summary of Pharmacodynamic Properties of this compound.

Preclinical Evaluation

The primary preclinical model for assessing the anti-absence seizure activity of compounds like this compound is the pentylenetetrazol (PTZ)-induced seizure test. PTZ is a GABA-A receptor antagonist that reliably induces clonic and tonic-clonic seizures in rodents.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol outlines a standard procedure for evaluating the anticonvulsant efficacy of a test compound in the acute PTZ seizure model in mice.

1. Animals:

-

Male Swiss albino mice (or other appropriate strain) weighing 20-25 g are used.

-

Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

2. Materials:

-

Test compound (e.g., this compound)

-

Vehicle (e.g., 0.9% saline, distilled water with 0.5% Tween 80)

-

Pentylenetetrazol (PTZ), dissolved in 0.9% saline.

-

Administration tools (syringes, gavage needles).

-

Observation chambers (transparent plexiglass cages).

-

Stopwatch.

3. Procedure:

-

Grouping and Dosing: Animals are randomly assigned to groups (n=8-12 per group), including a vehicle control group and several test compound dose groups.

-

Compound Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ challenge (typically 30-60 minutes for i.p. administration).[9]

-

Seizure Induction: A convulsant dose of PTZ (e.g., 85-100 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[10]

-

Observation: Immediately after PTZ injection, each animal is placed in an individual observation chamber and observed for a period of 30-60 minutes.[10][11]

-

Endpoint Measurement: The primary endpoints are recorded for each animal:

-

Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle twitch.

-

Latency to generalized clonic seizure: The time to the onset of a seizure characterized by loss of righting reflex and clonic convulsions of the limbs.

-

Incidence of tonic-clonic seizures and mortality: The number of animals in each group exhibiting tonic hindlimb extension and the number that die within the observation period.

-

4. Data Analysis:

-

The latencies to seizure onset are compared between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

The percentage of animals protected from seizures and mortality in each group is calculated.

-

The ED50 (the dose required to protect 50% of the animals from a specific seizure endpoint) can be calculated using probit analysis.

Figure 2: Experimental Workflow for the PTZ-Induced Seizure Model.

Clinical and Safety Profile

Clinical Indications and Dosage

This compound is indicated for the control of absence (petit mal) seizures that are refractory to treatment with other drugs.[4][12] Due to its significant potential for toxicity, it is considered a second- or third-line agent.[7] The drug was largely discontinued from the market in 1995, though it remained available for a small number of patients through a compassionate use program for some years.[12][13]

-

Adult Dosage: 0.9 to 2.4 grams daily, administered orally in 3 or 4 divided doses. Therapy is typically initiated at 0.9 grams/day and titrated upwards at weekly intervals.

Safety and Toxicology

This compound is associated with a wide range of adverse effects, some of which are severe and potentially fatal. Strict medical supervision is mandatory during therapy.

| System/Class | Adverse Effects |

| Dermatologic | Skin rash (can progress to exfoliative dermatitis or Stevens-Johnson syndrome) |

| Hematologic | Neutropenia, leukopenia, agranulocytosis, thrombocytopenia, pancytopenia, aplastic anemia (potentially fatal) |

| Hepatic | Hepatitis, liver damage |

| Renal | Nephrotoxicity, nephrotic syndrome |

| Ocular | Hemeralopia (day blindness), photophobia |

| Neurological | Drowsiness, dizziness, headache, increased irritability, precipitation of grand mal seizures |

| Gastrointestinal | Nausea, vomiting, abdominal distress |

| Teratogenicity | Fetal this compound Syndrome: Causes facial dysmorphism, cardiac defects, intrauterine growth restriction, and cognitive impairment. High rate of fetal loss. |

Table 3: Major Adverse Effects Associated with this compound.

Drug Interactions: this compound's metabolism can be affected by drugs that induce or inhibit hepatic enzymes (e.g., CYP2E1, CYP3A4).[1] Co-administration with other central nervous system depressants can potentiate sedative effects. A comprehensive review of potential drug-drug interactions is necessary before initiating therapy.

Conclusion

This compound is an anticonvulsant with a well-defined mechanism of action involving the inhibition of T-type calcium channels in the thalamocortical circuit. Its rapid metabolism to the more potent and long-acting metabolite, dimethadione, is a key feature of its pharmacokinetic profile. While effective for refractory absence seizures, its clinical utility is severely limited by a significant and serious adverse effect profile, including a high risk of teratogenicity. For drug development professionals, this compound serves as an important historical benchmark and a classic example of a T-type calcium channel blocker, illustrating both the therapeutic potential and the safety challenges associated with this target class.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | C6H9NO3 | CID 5576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, this compound, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study of this compound and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Comparative pharmacokinetic study of this compound and dimethadione for lysis of pancreatic stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 11. 2024.sci-hub.ru [2024.sci-hub.ru]

- 12. A Patient‐Centric Model for Discontinuation of a Single‐Sourced Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epilepsy.com [epilepsy.com]

The Rise and Fall of a Pioneer: A Technical History of Oxazolidinedione Anticonvulsants

For decades, the oxazolidinedione class of anticonvulsant drugs, primarily represented by trimethadione and paramethadione, held a significant place in the therapeutic arsenal against absence seizures. This in-depth technical guide explores the historical development of these pioneering compounds, from their synthesis and preclinical evaluation to their clinical application and eventual decline. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the evolution of antiepileptic therapies.

Introduction: Addressing a Therapeutic Void

Prior to the mid-20th century, treatment options for "petit mal" epilepsy, now known as absence seizures, were limited and often ineffective. The discovery of the oxazolidinediones marked a significant milestone, offering the first specific and effective therapy for this seizure type. This compound (3,5,5-trimethyloxazolidine-2,4-dione) was introduced in 1946, followed shortly by its analogue, paramethadione (5-ethyl-3,5-dimethyl-2,4-oxazolidinedione), which was approved in 1949.[1] These compounds ushered in a new era of targeted therapy for epilepsy, demonstrating that anticonvulsant activity could be tailored to specific seizure manifestations.

Synthesis and Chemical Properties

The core structure of these anticonvulsants is the 2,4-oxazolidinedione ring. The synthesis of this compound involves a two-step process. First, 5,5-dimethyloxazolidine-2,4-dione is synthesized through the cyclocondensation of an ester of 2-hydroxyisobutyric acid with urea.[2] The second step involves the methylation of the 5,5-dimethyloxazolidine-2,4-dione intermediate, typically using a methylating agent like dimethylsulfate, to yield the final this compound product.[2]

Experimental Protocol: Synthesis of this compound (General Method)

Step 1: Synthesis of 5,5-Dimethyloxazolidine-2,4-dione

-

An ester of 2-hydroxyisobutyric acid is reacted with urea in the presence of a suitable solvent and catalyst.

-

The reaction mixture is heated under reflux for a specified period to facilitate the cyclocondensation reaction.

-

Upon completion, the reaction mixture is cooled, and the crude 5,5-dimethyloxazolidine-2,4-dione is isolated, typically by precipitation or extraction.

-

The crude product is then purified by recrystallization.

Step 2: Methylation to form 3,5,5-Trimethyloxazolidine-2,4-dione (this compound)

-

The purified 5,5-dimethyloxazolidine-2,4-dione is dissolved in an appropriate solvent.

-

A methylating agent, such as dimethylsulfate, is added to the solution.

-

The reaction is carried out under controlled temperature and pH conditions to ensure selective N-methylation.

-

After the reaction is complete, the this compound product is isolated and purified using standard laboratory techniques such as extraction, distillation, or crystallization.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary based on the scale and specific laboratory procedures.

Preclinical Evaluation and Mechanism of Action

The anticonvulsant activity of oxazolidinediones was primarily evaluated in animal models of absence seizures, most notably the pentylenetetrazol (PTZ)-induced seizure test. This model was instrumental in identifying compounds effective against non-convulsive seizures.

Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action of oxazolidinedione anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][3] These channels are crucial in generating the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1] By blocking these channels, this compound and paramethadione disrupt the abnormal thalamocortical rhythmicity, thereby preventing the occurrence of absence seizures.[3]

Signaling Pathway: Inhibition of Thalamocortical Oscillations

Experimental Protocol: Patch-Clamp Electrophysiology for T-type Calcium Channel Inhibition

-

Cell Preparation: Isolate thalamic neurons from an appropriate animal model (e.g., rat or mouse).

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration on a selected neuron.

-

Voltage Protocol: Hold the neuron at a hyperpolarized membrane potential (e.g., -90 mV) to ensure T-type calcium channels are in a closed, available state. Apply a depolarizing voltage step (e.g., to -40 mV) to elicit an inward T-type calcium current.

-

Drug Application: After obtaining a stable baseline recording of the T-type calcium current, perfuse the bath with a solution containing the oxazolidinedione compound (e.g., this compound) at a known concentration.

-

Data Acquisition and Analysis: Record the T-type calcium current in the presence of the drug. Compare the peak current amplitude before and after drug application to quantify the degree of inhibition. A reduction in the inward current amplitude indicates a blockade of the T-type calcium channels.

Preclinical Anticonvulsant Activity

Clinical Efficacy and Adverse Effects

This compound and paramethadione were highly effective in controlling absence seizures. However, their clinical use was hampered by a significant burden of adverse effects.

Clinical Efficacy in Absence Seizures

Historical clinical studies demonstrated the remarkable efficacy of this compound in patients with "petit mal" epilepsy. While precise seizure reduction percentages from these early trials are not consistently reported in a standardized manner, the introduction of this compound was considered a major therapeutic advance. Paramethadione was developed as an alternative with a potentially better side-effect profile, although it was generally considered slightly less effective than this compound.[1]

Adverse Effect Profile

The clinical utility of oxazolidinediones was ultimately limited by their significant and sometimes severe side effects.

| Adverse Effect Category | Specific Manifestations | Incidence Notes |

| Neurological | Drowsiness, sedation, hemeralopia (day blindness), photophobia, vertigo, irritability. | Common, often dose-related. |

| Dermatological | Morbilliform or acneiform skin rashes. | Can be a sign of hypersensitivity. |

| Hematological | Neutropenia, agranulocytosis, aplastic anemia. | Serious and potentially fatal, requiring regular blood monitoring. |

| Renal | Nephrotic syndrome. | A serious complication leading to proteinuria and edema. |

| Teratogenicity | Fetal this compound syndrome, characterized by developmental delays, craniofacial abnormalities, and other congenital defects. | A major reason for the discontinuation of their use, especially in women of childbearing potential. |

Note: The incidence rates from early clinical trials are not well-documented by modern standards.

The Decline of the Oxazolidinediones

The significant toxicity profile of this compound and paramethadione, particularly the risk of serious hematological and renal complications, as well as their teratogenicity, led to a gradual decline in their use. The development of safer and equally effective medications for absence seizures, such as the succinimides (e.g., ethosuximide) and valproic acid, further marginalized the oxazolidinediones. By the late 20th century, they were largely considered obsolete for first-line therapy and were eventually withdrawn from the market in many countries.

Logical Relationship: Developmental Timeline of Oxazolidinedione Anticonvulsants

Conclusion: A Legacy of Innovation and Caution

The oxazolidinedione anticonvulsants represent a pivotal chapter in the history of epilepsy treatment. They were the first drugs to demonstrate targeted efficacy against a specific seizure type, paving the way for a more nuanced approach to antiepileptic drug development. While their clinical use was ultimately curtailed by a challenging safety profile, the story of the oxazolidinediones serves as a crucial lesson in the balance between efficacy and toxicity in pharmacotherapy. Their mechanism of action, the inhibition of T-type calcium channels, remains a valid and important target for the development of new antiepileptic drugs. The legacy of the oxazolidinediones is therefore one of both therapeutic innovation and a cautionary tale that continues to inform modern drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5,5-TRIMETHYLOXAZOLIDINE-2,4-DIONE synthesis - chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis and anticonvulsant activity of bioisosteres of this compound, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethadione: A Technical Guide to the Active Metabolite of Trimethadione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological role of dimethadione (DMO), the primary active metabolite of the anticonvulsant drug trimethadione (TMO). For decades, this compound has been recognized for its efficacy in treating absence seizures. However, it is now understood that its therapeutic actions are largely mediated by its N-demethylated metabolite, dimethadione. This document delves into the core aspects of dimethadione's function, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its implicated signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development, facilitating a deeper understanding of this critical molecule and informing future research endeavors.

Introduction: The Emergence of Dimethadione as the Key Player

This compound, an oxazolidinedione anticonvulsant, has historically been used for the management of absence seizures, a type of generalized epilepsy.[1] It is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver.[2] The primary metabolic pathway is N-demethylation to form dimethadione (5,5-dimethyl-2,4-oxazolidinedione).[3]

Crucially, dimethadione is not an inactive byproduct but a potent anticonvulsant in its own right, contributing significantly to the overall therapeutic effect of this compound administration.[1] This is underscored by its considerably longer elimination half-life compared to its parent compound, leading to its accumulation in the body and sustained anticonvulsant action.[1] In fact, the therapeutic efficacy of this compound treatment is often correlated with achieving a plasma concentration of dimethadione above 700 μg/mL.[4] In vitro studies have demonstrated that dimethadione is a more potent anticonvulsant than this compound itself.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacokinetics and efficacy of this compound and its active metabolite, dimethadione.

Table 1: Comparative Pharmacokinetic Parameters of this compound (TMO) and Dimethadione (DMO) in Beagle Dogs Following Oral Administration

| Parameter | This compound (TMO) | Dimethadione (DMO) |

| Dose | 1.11 g (7.7 mM) | 1.0 g (7.7 mM) |

| Tmax (hours) | Very short | Longer than TMO |

| Cmax | Not significantly different from DMO | Not significantly different from TMO |

| AUC | Not significantly different from DMO | Not significantly different from TMO |

| t1/2 (half-life) | Not significantly different from DMO | Not significantly different from TMO |

Data sourced from a comparative pharmacokinetic study in beagle dogs.[1]

Table 2: Anticonvulsant Efficacy of this compound in Rodent Seizure Models

| Model | Animal | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mice | Intraperitoneal | 627 |

Core Mechanism of Action: Targeting T-Type Calcium Channels

The primary mechanism underlying the anticonvulsant activity of dimethadione is the modulation of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[1][6] These channels are crucial for the generation of the characteristic spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[7]

By blocking these T-type calcium channels, dimethadione reduces the influx of calcium into thalamic neurons. This, in turn, dampens the abnormal rhythmic burst firing of these neurons that drives the hypersynchronous activity in thalamocortical circuits, ultimately suppressing seizure activity.[6]

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments used to characterize the anticonvulsant properties of dimethadione.

In Vivo Seizure Models

4.1.1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

-

Apparatus: A rodent shocker capable of delivering a constant alternating current.

-

Procedure:

-

Administer the test compound (e.g., dimethadione) or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal).

-

At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

-

The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[8]

-

4.1.2. Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures. Pentylenetetrazol is a GABA-A receptor antagonist.[9]

-

Apparatus: Standard animal cages for observation.

-

Procedure:

-

Administer the test compound or vehicle to the animal.

-

At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

-

Observe the animal for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

-

The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.

-

The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

-

In Vitro Electrophysiology

4.2.1. Whole-Cell Patch-Clamp Recording of T-Type Calcium Currents

This technique allows for the direct measurement of the effect of dimethadione on T-type calcium channels in isolated neurons.

-

Preparation: Dissociated thalamic neurons are prepared from rodent brain tissue and cultured on coverslips.

-

Recording Solutions:

-

External Solution (in mM): e.g., 140 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4. Barium is often used as the charge carrier to enhance the current and block potassium channels.

-

Internal (Pipette) Solution (in mM): e.g., 110 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3. Cesium is used to block potassium channels from the inside.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane of a neuron.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured by applying gentle suction, establishing a whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -90 mV) to keep the T-type channels in a closed, available state.

-

Voltage steps are applied to elicit T-type calcium currents (e.g., steps from -90 mV to -30 mV).

-

Dimethadione is applied to the external solution, and the change in the amplitude of the T-type current is measured to determine the inhibitory effect.[4][10]

-

Signaling Pathways and Molecular Interactions

The anticonvulsant effect of dimethadione is initiated by its interaction with T-type calcium channels. The subsequent downstream signaling events are complex and involve interplay with other neurotransmitter systems, particularly the GABAergic system.

T-Type Calcium Channel Blockade and Downstream Effects

Dimethadione's primary mechanism of action.

Blockade of T-type calcium channels by dimethadione directly leads to a reduction in calcium influx into thalamic neurons. This decrease in intracellular calcium dampens the low-threshold calcium spike that is critical for initiating burst firing, a hallmark of thalamocortical oscillations during absence seizures. The reduction in burst firing leads to the suppression of seizure activity. Furthermore, the decrease in calcium influx can lead to reduced activation of the calcium-dependent phosphatase, calcineurin. Calcineurin is known to regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB), which plays a role in neuronal plasticity and gene expression.[11]

Crosstalk with the GABAergic System

There is significant interplay between T-type calcium channels and the GABAergic system in the thalamus.

Interaction between GABAergic signaling and T-type calcium channels.

GABAergic inhibition, through GABA-A receptors, causes hyperpolarization of the thalamic neuron's membrane. This hyperpolarization is crucial for removing the inactivation of T-type calcium channels, thereby making them available for activation upon subsequent depolarization. This interplay is a key element in the generation of rhythmic thalamocortical activity. While dimethadione's primary action is on T-type channels, by modulating the overall excitability of these circuits, it indirectly influences the dynamics of GABAergic neurotransmission. Some evidence also suggests that this compound may enhance the activity of the inhibitory neurotransmitter GABA, which would further contribute to its anticonvulsant effects.[1]

Experimental Workflow for Characterizing a Novel T-Type Calcium Channel Blocker

A typical workflow for preclinical evaluation.

The development and characterization of novel anticonvulsants targeting T-type calcium channels, inspired by the action of dimethadione, typically follows a structured preclinical workflow. This begins with in vitro screening to confirm the compound's activity and selectivity, followed by in vivo studies to assess its efficacy in established seizure models and to determine its pharmacokinetic profile.

Conclusion

Dimethadione, the active metabolite of this compound, plays a central and indispensable role in the anticonvulsant therapy of absence seizures. Its primary mechanism of action, the blockade of T-type calcium channels in thalamic neurons, is well-established and provides a clear rationale for its therapeutic efficacy. The longer half-life of dimethadione compared to its parent compound ensures sustained therapeutic levels, making it the key mediator of this compound's clinical effects. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide offer a robust framework for understanding and further investigating the pharmacology of dimethadione and for the development of novel, more specific T-type calcium channel blockers for the treatment of epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability. Future research should focus on elucidating the precise molecular interactions of dimethadione with T-type channel subtypes and further exploring the downstream consequences of its modulatory actions.

References

- 1. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, this compound, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis and anticonvulsant activity of bioisosteres of this compound, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Pharmacology and drug discovery for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct inhibition of T-type calcium channels by the endogenous cannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of calcineurin signaling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Trimethadione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethadione, an oxazolidinedione derivative, is an anticonvulsant medication historically used in the management of absence (petit mal) seizures, particularly those refractory to other treatments.[1][2][3] Although its use has diminished with the advent of newer antiepileptic drugs with more favorable safety profiles, this compound remains a significant compound for research into the mechanisms of epilepsy and the function of T-type calcium channels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, mechanism of action, and detailed experimental protocols relevant to its study.

Chemical Structure and Identification

This compound is chemically known as 3,5,5-trimethyl-1,3-oxazolidine-2,4-dione.[4] Its structure is characterized by a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 4, and methyl groups at positions 3, 5, and 5.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 3,5,5-trimethyl-1,3-oxazolidine-2,4-dione | [4] |

| CAS Number | 127-48-0 | [4] |

| Molecular Formula | C₆H₉NO₃ | [4] |

| Molecular Weight | 143.14 g/mol | [4] |

| Synonyms | Tridione, Troxidone | [4][5] |

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [6] |

| Melting Point | 45-47 °C | [7] |

| Solubility | Soluble in water, freely soluble in diethyl ether, very soluble in ethanol (95%) and chloroform. | [7] |

| logP | 0 | [1] |

| pKa | Not available | |

| Physical State | Solid | [6] |

Spectroscopic Data

The structural elucidation and confirmation of this compound can be achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 | Singlet | N-CH₃ |

| ¹H | ~1.5 | Singlet | C(5)-(CH₃)₂ |

| ¹³C | ~175 | - | C=O (C4) |

| ¹³C | ~155 | - | C=O (C2) |

| ¹³C | ~80 | - | C(5) |

| ¹³C | ~25 | - | N-CH₃ |

| ¹³C | ~23 | - | C(5)-(CH₃)₂ |

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Fragmentation of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 143 | High | [M]⁺ (Molecular ion) |

| 128 | Moderate | [M - CH₃]⁺ |

| 58 | High | [C₂H₄NO]⁺ |

| 59 | Moderate | [C₂H₅NO]⁺ |

Based on typical EI-MS fragmentation patterns.[4]

Mechanism of Action

This compound exerts its anticonvulsant effects primarily by acting as a T-type calcium channel blocker.[1][8] These low-voltage activated calcium channels are highly expressed in thalamic neurons and are crucial for the generation of the rhythmic spike-and-wave discharges characteristic of absence seizures.[1][7]

The thalamocortical circuit, involving thalamic relay neurons and the reticular thalamic nucleus (nRT), plays a central role in the pathophysiology of absence epilepsy.[7] In a hyperpolarized state, T-type calcium channels are deinactivated and can be opened by small depolarizations, leading to a burst of action potentials. This activity propagates through the thalamocortical loop, resulting in the synchronized oscillations observed during a seizure.

This compound blocks these T-type calcium channels, thereby reducing the calcium influx and raising the threshold for burst firing in thalamic neurons.[1] This dampens the abnormal thalamocortical rhythmicity and prevents the generation and propagation of the seizure.

Caption: Signaling Pathway of this compound's Action.

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, analysis, and pharmacological evaluation of this compound.

Synthesis of this compound

This protocol describes a generalized two-step synthesis of this compound.

Step 1: Synthesis of 5,5-Dimethyloxazolidine-2,4-dione

-

React the methyl ester of 2-hydroxyisobutyric acid with urea in the presence of a suitable base (e.g., sodium methoxide) in an appropriate solvent (e.g., methanol).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 5,5-dimethyloxazolidine-2,4-dione.

Step 2: Methylation to form this compound

-

Dissolve the crude 5,5-dimethyloxazolidine-2,4-dione in a suitable solvent (e.g., acetone).

-

Add a base (e.g., potassium carbonate) to the solution.

-

Add dimethyl sulfate dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent to obtain crude this compound.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble when hot (e.g., a mixture of ethanol and water, or petroleum ether).[2][9]

-

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantitative analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.4) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio could be 20:80 (v/v) aqueous to organic.[11]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Procedure:

-

Prepare a standard stock solution of this compound of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

In Vitro Assay: Patch-Clamp Electrophysiology

This protocol outlines the steps to assess the effect of this compound on T-type calcium channels in cultured neurons or heterologous expression systems.[3][13][14][15]

-

Cell Preparation: Culture cells expressing T-type calcium channels (e.g., thalamic neurons or HEK293 cells transfected with the channel subunits).

-

Solutions:

-

External solution (in mM): e.g., 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Obtain a whole-cell patch-clamp recording from a single cell.

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the deinactivation of T-type channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV) to elicit T-type calcium currents.

-

Record the baseline currents.

-

Perfuse the cell with a solution containing this compound at various concentrations.

-

Record the currents in the presence of the drug.

-

Analyze the data to determine the effect of this compound on the current amplitude and kinetics, and calculate the IC₅₀.

-

In Vivo Assay: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes a common animal model to evaluate the anticonvulsant activity of this compound.[16][17][18][19][20]

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) to different groups of mice.

-

After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or a lower dose i.p.).

-

Observe the mice for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

-

Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

-

Analyze the data to determine the dose-dependent anticonvulsant effect of this compound.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticonvulsant compound like this compound.

Caption: Preclinical Evaluation Workflow for Anticonvulsants.

Conclusion

This compound, while no longer a first-line treatment, remains a valuable tool for understanding the fundamental mechanisms of absence epilepsy and the role of T-type calcium channels. This guide provides a detailed technical overview of its chemical and physical properties, along with representative experimental protocols to aid researchers in their investigations of this and similar compounds. A thorough understanding of these aspects is crucial for the rational design and development of novel, more effective, and safer antiepileptic therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 4. This compound | C6H9NO3 | CID 5576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]

- 8. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Pioneering Treatment for Absence Seizures: An In-depth Technical Guide to the Early Research of Trimethadione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethadione, marketed under the trade name Tridione, represents a significant milestone in the history of antiepileptic drug development. Introduced in the mid-1940s, it was one of the first medications to demonstrate specific efficacy in the treatment of petit mal (now known as absence) seizures, a type of epilepsy characterized by brief, sudden lapses in consciousness. At a time when treatment options were severely limited, this compound brought hope to many patients. This technical guide provides a comprehensive overview of the seminal early research on this compound, focusing on the foundational animal studies and initial clinical trials that established its place in medical history. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and early scientific evaluation of antiepileptic therapies.

Preclinical Research and Discovery

The journey of this compound from a laboratory chemical to a clinical therapeutic was driven by systematic preclinical screening using animal models of seizures. The pivotal work of Everett and Richards in 1944 was instrumental in identifying the anticonvulsant properties of this compound.[1]

Key Preclinical Experiments

The primary animal model used in the discovery of this compound was the pentylenetetrazol (PTZ)-induced seizure test. This model was crucial in differentiating the anticonvulsant profile of this compound from that of existing drugs like phenytoin.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test (circa 1940s)

The following protocol is a reconstruction based on the methodologies described in early publications.

Objective: To assess the ability of a compound to prevent or elevate the threshold for chemically-induced convulsive seizures in laboratory animals.

Animal Model: Albino mice or rats were typically used.

Procedure:

-

Compound Administration: A solution of the test compound (e.g., this compound) was administered to the animals, typically via intraperitoneal (i.p.) injection. A range of doses was tested to determine a dose-response relationship. Control animals received a saline injection.

-

Induction of Seizures: After a predetermined time interval to allow for drug absorption and distribution, a solution of pentylenetetrazol (PTZ), a central nervous system stimulant, was injected subcutaneously (s.c.). The dose of PTZ was calibrated to reliably induce clonic convulsions in control animals.

-

Observation: Animals were observed for a set period (e.g., 30 minutes) for the presence and characteristics of seizures. The primary endpoint was the presence or absence of a clonic seizure, characterized by rhythmic jerking of the limbs and body.

-

Data Analysis: The percentage of animals protected from seizures at each dose of the test compound was calculated. This allowed for the determination of the median effective dose (ED50), the dose at which 50% of the animals were protected from the convulsive effects of PTZ.

Key Findings from Early Preclinical Studies: Everett and Richards demonstrated that this compound was highly effective in preventing PTZ-induced seizures in mice. This was a significant finding, as phenytoin, a prominent anticonvulsant of the era for tonic-clonic seizures, was ineffective in this model. This discovery suggested that this compound possessed a novel mechanism of action and might be effective against different seizure types.[1]

Early Clinical Research in Humans

Following the promising results from animal studies, clinical investigations into the efficacy of this compound for epilepsy in humans were initiated. The groundbreaking work of Dr. William G. Lennox, published in 1945 in the Journal of the American Medical Association, was the first to systematically document the remarkable effectiveness of this compound in treating petit mal seizures.[2]

Key Clinical Trials

Lennox's 1945 study provided the first substantial clinical evidence for the use of this compound in a cohort of patients with petit mal epilepsy.

Experimental Protocol: Early Clinical Trials of this compound for Petit Mal Seizures (circa 1945)

Objective: To evaluate the efficacy and safety of this compound in patients with frequent petit mal seizures.